4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole
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Overview
Description
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions to form the desired indazole structure. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The indazole ring can undergo reduction to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazole.
Reduction: 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole derivatives.
Substitution: Halogenated derivatives like 3-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent, given the biological activity of related indazole compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique structure of the indazole ring.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy group can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazole
- 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole
- 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole
Uniqueness: The presence of the methoxy group in 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole can influence its electronic properties and reactivity, making it distinct from its analogs. This functional group can enhance its solubility and binding interactions in biological systems, potentially leading to unique pharmacological profiles.
Properties
CAS No. |
58413-04-0 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16) |
InChI Key |
SKKOHZJNXZCTFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
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